molecular formula C32H30FN5O4 B2442610 Mezigdomide CAS No. 2259648-80-9

Mezigdomide

Cat. No.: B2442610
CAS No.: 2259648-80-9
M. Wt: 567.6 g/mol
InChI Key: YTINZZFBHWSAGL-NDEPHWFRSA-N
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Description

Mezigdomide, also known as BMS-986348, is a novel cereblon E3 ligase modulator developed by Bristol Myers Squibb. It is primarily investigated for its potential in treating relapsed and refractory multiple myeloma. This compound induces potent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells .

Scientific Research Applications

Mezigdomide has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Mezigdomide, also known as CC-92480, is a novel oral cereblon E3 ligase modulator . The primary targets of this compound are the transcription factors Ikaros and Aiolos . These transcription factors play key roles in hematopoietic cell development and differentiation .

Mode of Action

This compound interacts with its targets, Ikaros and Aiolos, by inducing their rapid, potent, and deep degradation . This degradation is achieved through this compound’s unique cereblon-binding interactions, which induce an allosteric rearrangement of the cereblon-binding site to an active conformation in 100% of cereblon molecules . This promotes maximal substrate-binding capacity, leading to the degradation of Ikaros and Aiolos .

Biochemical Pathways

The degradation of Ikaros and Aiolos by this compound affects several biochemical pathways. It leads to enhanced cytotoxic effects in myeloma cells, including those resistant to lenalidomide and pomalidomide and those with cereblon down-regulation . In parallel, this compound induces degradation of Ikaros and Aiolos in peripheral blood mononuclear cells, leading to the activation of T cells . This dual mechanism of cell-autonomous tumor inhibition and immune activation has been invoked to explain the clinical observations .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation in clinical trials . It is known that this compound is an oral medication , suggesting that its absorption, distribution, metabolism, and excretion (ADME) properties would be critical for its bioavailability and therapeutic efficacy.

Result of Action

The direct tumoricidal effect of this compound is mediated by the degradation of Ikaros and Aiolos, leading to increased apoptosis in myeloma cells . This results in both cell-autonomous viability loss and sensitization to immune-mediated killing . In addition, this compound has demonstrated marked synergistic effects when used in combination with dexamethasone and other myeloma therapies in vitro .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system, such as dexamethasone, can enhance the efficacy of this compound . Additionally, the patient’s immune status can impact the effectiveness of this compound . .

Safety and Hazards

Key risks of Mezigdomide include low blood counts (especially neutrophils), which increases the risk of infection, and blood clots . Patients may also experience low-grade fatigue and diarrhea . The risk of peripheral neuropathy and cardiac complications is low .

Future Directions

Mezigdomide has shown promising efficacy in patients with heavily pretreated multiple myeloma, with treatment-related adverse events consisting mainly of myelotoxic effects . Future research directions include evaluating this compound alone or in combination with DEX in patients with RRMM .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mezigdomide is synthesized through a multi-step process involving the formation of a piperidinyl-isoindolinone core, followed by the introduction of a piperazinyl-benzonitrile moiety. The synthetic route typically involves:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Mezigdomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

This compound’s unique properties make it a promising candidate for further research and development in the field of cancer therapy.

Properties

IUPAC Name

4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30FN5O4/c33-26-16-23(17-34)8-9-27(26)37-14-12-36(13-15-37)18-21-4-6-22(7-5-21)20-42-29-3-1-2-24-25(29)19-38(32(24)41)28-10-11-30(39)35-31(28)40/h1-9,16,28H,10-15,18-20H2,(H,35,39,40)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTINZZFBHWSAGL-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2259648-80-9
Record name Mezigdomide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2259648809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEZIGDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA88IH4O02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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